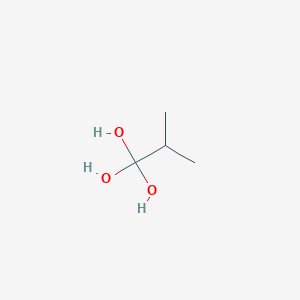
2-Methylpropane-1,1,1-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:
[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, it can form aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Can yield 2-methylpropane-1,1-dial or 2-methylpropanoic acid.
Reduction: Can yield 2-methylpropan-1-ol.
Substitution: Can yield compounds like 2-methylpropane-1,1,1-trichloride
Scientific Research Applications
2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.
1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.
2-Methyl-1,3-propanediol: Contains only two hydroxyl groups
Uniqueness
2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .
Properties
CAS No. |
188605-43-8 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
2-methylpropane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3 |
InChI Key |
SZJXEIBPJWMWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
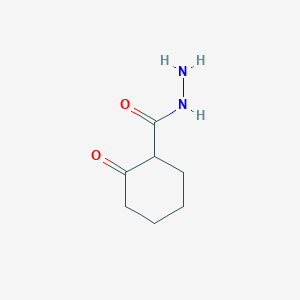

![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

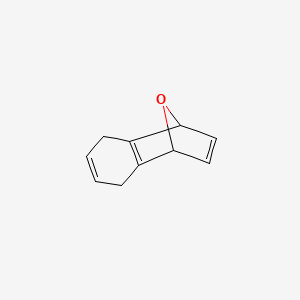
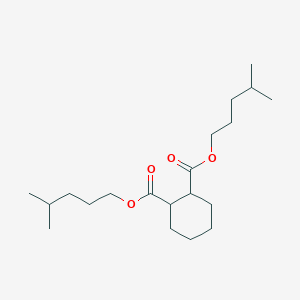
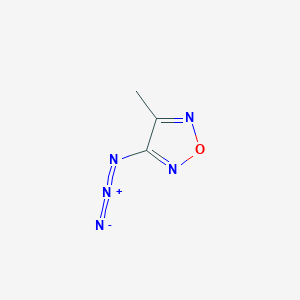
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
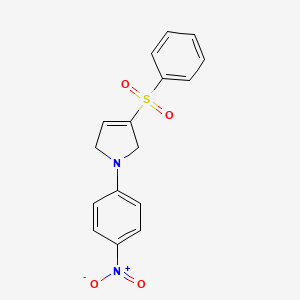
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

